Home > Products > Screening Compounds P22908 > 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid
4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid - 59865-23-5

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

Catalog Number: EVT-448844
CAS Number: 59865-23-5
Molecular Formula: C10H19NO3
Molecular Weight: 201.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cyclosporin A (CsA)

Relevance: CsA serves as the foundation for understanding the biological activity of MeBmt. [] Modifications made to the MeBmt residue in CsA analogs directly relate to alterations in its immunosuppressive activity and binding affinity to cyclophilin A. [, , , , , , , , , , , , , , , , , ]

Dihydrocyclosporin A

Relevance: Comparing Dihydrocyclosporin A with 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt)-containing CsA helps understand the double bond's contribution to the parent compound's conformation and biological activity. [, , , ]

(2S,3R,6E)-4,4-Dimethyl-3-hydroxy-2-(N-methylamino)-6-octenoic acid (MeBm2t)

Relevance: Incorporating MeBm2t into a CsA analog revealed reduced immunosuppressive activity compared to CsA, indicating the importance of the specific steric environment around the C4 carbon in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) for optimal activity. []

(2S,3R,6E)-3-Hydroxy-2-(N-methylamino)-6-octenoic acid (MeBth)

Relevance: Introducing MeBth into a CsA analog resulted in decreased immunosuppressive activity compared to CsA, demonstrating that the methyl group at the C4 carbon of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) plays a crucial role in maintaining optimal activity. []

(2S,3R,4R)-4-Methyl-3-hydroxy-2-(N-methylamino)-6-octynoic acid (MeByt)

Relevance: Incorporation of MeByt into a CsA analog led to lower immunosuppressive activity compared to CsA, highlighting the importance of the double bond's specific features in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) for optimal activity. []

Epsilon-oxygen MeBmt Analogues (4-7)

Relevance: Introducing epsilon-oxygen MeBmt analogues into CsA analogs revealed varying degrees of reduced immunosuppressive activity compared to CsA. This finding emphasizes the critical role of the double bond in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) for maintaining optimal activity and influencing the overall conformation of the molecule. []

MeAla6-cyclosporin A (MeAla6-CsA)

Relevance: MeAla6-CsA exhibits weak immunosuppressive activity despite binding strongly to cyclophilin. This observation suggests that the specific conformational changes induced by the MeAla substitution, including altering the preferred rotamers of MeBmt-1, might hinder interactions crucial for eliciting full immunosuppressive activity. []

[ω-3H-MeBmt1]-Cyclosporin A

Relevance: The development of [ω-3H-MeBmt1]-Cyclosporin A highlights the importance of understanding the pharmacokinetics and pharmacodynamics of CsA and the role of the 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) side chain in its biological activity. []

Isocyclosporin A

Relevance: Comparing Isocyclosporin A with CsA provides insights into the importance of the specific peptide backbone arrangement and the role of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) in maintaining the active conformation of CsA. [, ]

(MeThr1)CSA

Relevance: This analog, lacking the distinct structural features of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), exhibits significantly reduced antimitogenic activity compared to CsA, emphasizing the importance of the butenyl side chain for full biological activity. []

(MeAbu1)CSA

Relevance: (MeAbu1)CSA, with a truncated side chain compared to 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), shows significantly reduced antimitogenic activity compared to CsA, further demonstrating that the full butenyl side chain is crucial for optimal activity. []

(MeAbu1,Sar10)CSA

Relevance: This analog, combining a truncated side chain at position 1 and a less hydrophobic residue at position 10, displays further reduced antimitogenic activity compared to (MeAbu1)CSA and CsA. This observation suggests that the butenyl side chain in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) and the hydrophobic interactions involving the residue at position 10 collectively contribute to the overall activity. []

[(MeLeu(3-OH)1)]CSA

Relevance: Despite having a bulkier side chain compared to 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), [(MeLeu(3-OH)1)]CSA displays higher antimitogenic activity than analogs with truncated side chains at position 1. This observation suggests that the presence of a bulky hydrophobic group at this position might be more critical for activity than the specific structure of the butenyl side chain. []

Thiocyclosporins

Relevance: Studying Thiocyclosporins helps understand the role of specific hydrogen bonds and carbonyl groups, potentially including those within the 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) residue, in influencing the conformation and immunosuppressive activity of CsA. []

[D-MeVal11]cyclosporine (Cyclosporin H)

Relevance: Synthesizing Cyclosporin H alongside CsA provided insights into the stereochemical requirements for biological activity and confirmed the importance of the specific configuration of amino acids, including 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), within the CsA molecule. []

N-Desmethylated Cyclosporins

Relevance: N-desmethylation generally leads to a decreased inhibitory activity against the MDR1 P-glycoprotein and the FPR1 formylpeptide receptor, suggesting that N-methylation, including the one in 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), contributes to the broad range of biological activities exhibited by CsA. [, ]

[Thr(2), Leu(5), D-Hiv(8), Leu(10)]-CsA (SDZ 214-103)

Relevance: SDZ 214-103 highlights that significant modifications to the CsA structure, even outside the direct binding site of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), can lead to enhanced activity against specific targets, showcasing the potential for developing novel therapeutic agents based on the CsA scaffold. []

3-Position Cyclosporin Derivatives

Relevance: While not directly modifying 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt), modifications at position 3 can influence the overall conformation and activity of CsA, providing insights into structure-activity relationships and potential avenues for developing novel therapeutic agents based on the CsA scaffold. [, ]

3''-O-Acetylated or 3''-Oxo or -Alkoxy (1-4C) Substituted MeBmt-Containing Cyclosporins

Relevance: Modifications at the 3''-position of 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) can directly impact its interactions with the target proteins and influence the overall conformation and pharmacokinetic properties of the resulting CsA analogs. These modifications highlight the importance of the MeBmt side chain in determining the biological activity and therapeutic potential of CsA derivatives. []

8''-Alkoxy or 7''-Desmethyl-7''-hydrocarbyl Substituted MeBmt-Containing Compounds

Relevance: These modifications, while not directly on 4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid (MeBmt) itself, demonstrate the potential for developing novel compounds with improved immunosuppressive, anti-inflammatory, and antiparasitic properties based on the MeBmt core structure. These findings emphasize the versatility of the MeBmt scaffold and its potential for further exploration in medicinal chemistry. []

Source and Classification

The compound is derived from the natural metabolism of carbohydrates and can be synthesized through various biochemical pathways involving xylose and its derivatives. It plays a role in metabolic processes and has potential applications in pharmaceuticals and biochemistry due to its structural properties and functional groups.

Synthesis Analysis

The synthesis of 4-(2E)-2-buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid can be achieved through several methods, primarily focusing on enzymatic and chemical transformations.

  1. Enzymatic Synthesis:
    • The compound can be synthesized using specific enzymes that facilitate the conversion of xylose to the desired acid. For instance, the oxidation of D-xylose to D-xylonate followed by further modifications can yield this compound. This method typically involves maintaining a controlled pH environment during the reaction to optimize enzyme activity .
  2. Chemical Synthesis:
    • A more traditional approach involves chemical reactions starting from simple sugars or their derivatives. The reaction conditions such as temperature, solvent type, and reaction time are critical for achieving high yields. For example, using potassium tertiary butoxide in a controlled environment has been noted to yield significant amounts of related compounds .
  3. Parameters:
    • Typical reaction conditions include temperatures ranging from 0°C to room temperature depending on the specific steps involved in the synthesis process. Reaction times can vary from several hours to overnight depending on the complexity of the transformations.
Chemical Reactions Analysis

The chemical reactions involving this compound primarily focus on its role as an intermediate in various biochemical pathways:

  1. Biochemical Pathways:
    • It participates in pathways related to amino acid metabolism and carbohydrate utilization.
    • Its ability to undergo further transformations makes it a valuable intermediate in synthesizing other biologically active compounds.
  2. Reactivity:
    • The alkenyl group allows for electrophilic additions or polymerization reactions under appropriate conditions.
    • Hydroxyl groups can participate in esterification or glycosylation reactions.
Mechanism of Action

The mechanism of action for 4-(2E)-2-buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid primarily involves its interaction with biological receptors or enzymes:

  1. Enzyme Interaction:
    • It may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
    • The methylamino group enhances binding affinity to certain receptors or enzymes due to increased hydrophobic interactions.
  2. Biological Activity:
    • Its structural similarity to naturally occurring amino acids may allow it to mimic or interfere with normal biochemical processes.
Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

PropertyValue
Molecular Weight201.26 g/mol
Melting PointNot specified
SolubilitySoluble in water
StabilityStable under normal conditions
pHNeutral (approx.)

These properties suggest that the compound is likely stable under physiological conditions but may require specific handling protocols due to its reactivity.

Applications

4-(2E)-2-buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid has several potential applications:

  1. Pharmaceuticals:
    • It may serve as an intermediate in synthesizing drugs targeting metabolic disorders or infections.
  2. Biotechnology:
    • Its role in metabolic engineering makes it valuable for developing biofuels or bioproducts from renewable resources.
  3. Research:
    • As a model compound for studying enzyme kinetics and metabolic pathways involving sugar acids.

Properties

CAS Number

59865-23-5

Product Name

4-(2E)-2-Buten-1-yl-2,4,5-trideoxy-2-(methylamino)-L-xylonic acid

IUPAC Name

(E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C10H19NO3/c1-4-5-6-7(2)9(12)8(11-3)10(13)14/h4-5,7-9,11-12H,6H2,1-3H3,(H,13,14)/b5-4+/t7-,8+,9-/m1/s1

InChI Key

AHQFCPOIMVMDEZ-HRDYMLBCSA-N

SMILES

CC=CCC(C)C(C(C(=O)O)NC)O

Synonyms

MeBmt

Canonical SMILES

CC=CCC(C)C(C(C(=O)O)NC)O

Isomeric SMILES

C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)O)NC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.